Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C7H9ClO4S It is a derivative of cyclopentene and contains both a chlorosulfonyl group and a carboxylate ester group
Preparation Methods
The synthesis of Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate typically involves the reaction of cyclopentene with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. .
Scientific Research Applications
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical research and drug development .
Comparison with Similar Compounds
Similar compounds to Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate include:
Methyl cyclopentene-1-carboxylate: Lacks the chlorosulfonyl group and has different reactivity and applications.
Cyclopentene-1-carboxylic acid: The parent acid form without the ester or chlorosulfonyl group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but has different chemical properties and uses. This compound is unique due to its combination of a cyclopentene ring, a carboxylate ester, and a chlorosulfonyl group, which provides distinct reactivity and versatility in various applications
Properties
Molecular Formula |
C7H9ClO4S |
---|---|
Molecular Weight |
224.66 g/mol |
IUPAC Name |
methyl 2-chlorosulfonylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C7H9ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h2-4H2,1H3 |
InChI Key |
CGDFFJBTLSJOAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.